molecular formula C20H17BrO5 B11075830 methyl 6-bromo-2-oxo-4-(1-oxo-1-phenylpropan-2-yl)-3,4-dihydro-2H-chromene-3-carboxylate

methyl 6-bromo-2-oxo-4-(1-oxo-1-phenylpropan-2-yl)-3,4-dihydro-2H-chromene-3-carboxylate

Cat. No.: B11075830
M. Wt: 417.2 g/mol
InChI Key: MRXREZNWTOUTPH-UHFFFAOYSA-N
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Description

METHYL 6-BROMO-4-(1-METHYL-2-OXO-2-PHENYLETHYL)-2-OXO-3-CHROMANECARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a bromine atom, a phenylethyl group, and a chromanone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6-BROMO-4-(1-METHYL-2-OXO-2-PHENYLETHYL)-2-OXO-3-CHROMANECARBOXYLATE typically involves multiple steps, starting from readily available precursors. The key steps include bromination, esterification, and cyclization reactions. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. Optimization of reaction parameters, including the use of efficient catalysts and purification techniques, is essential to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 6-BROMO-4-(1-METHYL-2-OXO-2-PHENYLETHYL)-2-OXO-3-CHROMANECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of the carbonyl groups.

    Substitution: Halogen exchange or nucleophilic substitution at the bromine site.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction pathway and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

METHYL 6-BROMO-4-(1-METHYL-2-OXO-2-PHENYLETHYL)-2-OXO-3-CHROMANECARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of METHYL 6-BROMO-4-(1-METHYL-2-OXO-2-PHENYLETHYL)-2-OXO-3-CHROMANECARBOXYLATE involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to METHYL 6-BROMO-4-(1-METHYL-2-OXO-2-PHENYLETHYL)-2-OXO-3-CHROMANECARBOXYLATE include other brominated chromanones and phenylethyl derivatives. Examples include:

  • 6-Bromo-4-(2-oxo-2-phenylethyl)-2-oxo-3-chromanecarboxylate
  • 4-(1-Methyl-2-oxo-2-phenylethyl)-2-oxo-3-chromanecarboxylate

Uniqueness

The uniqueness of METHYL 6-BROMO-4-(1-METHYL-2-OXO-2-PHENYLETHYL)-2-OXO-3-CHROMANECARBOXYLATE lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H17BrO5

Molecular Weight

417.2 g/mol

IUPAC Name

methyl 6-bromo-2-oxo-4-(1-oxo-1-phenylpropan-2-yl)-3,4-dihydrochromene-3-carboxylate

InChI

InChI=1S/C20H17BrO5/c1-11(18(22)12-6-4-3-5-7-12)16-14-10-13(21)8-9-15(14)26-20(24)17(16)19(23)25-2/h3-11,16-17H,1-2H3

InChI Key

MRXREZNWTOUTPH-UHFFFAOYSA-N

Canonical SMILES

CC(C1C(C(=O)OC2=C1C=C(C=C2)Br)C(=O)OC)C(=O)C3=CC=CC=C3

Origin of Product

United States

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